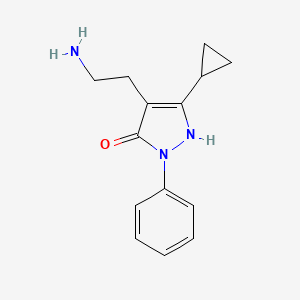

4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Descripción

Propiedades

IUPAC Name |

4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-9-8-12-13(10-6-7-10)16-17(14(12)18)11-4-2-1-3-5-11/h1-5,10,16H,6-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLRUDADYMQXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=O)N(N2)C3=CC=CC=C3)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701160753 | |

| Record name | 4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701160753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952958-77-9 | |

| Record name | 4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952958-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701160753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of the Pyrazolone Core: 5-Cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

The initial key step is the formation of the pyrazolone ring bearing the cyclopropyl and phenyl substituents:

- Starting materials: Methyl 3-cyclopropyl-3-oxopropionate and phenylhydrazine.

- Reaction conditions: The methyl 3-cyclopropyl-3-oxopropionate is dissolved in acetic acid under an inert argon atmosphere. Phenylhydrazine is added, and the mixture is heated to 120°C overnight.

- Workup: After cooling, acetic acid is removed under vacuum. The residue is extracted with ethyl acetate and water, organic layers combined, washed with brine, dried over sodium sulfate, filtered, and evaporated. The crude product is purified by trituration with ether/pentane (1:1).

- Yield and product: This yields 5-cyclopropyl-2-phenyl-2,4-dihydro-pyrazol-3-one as a light brown solid with a molecular ion peak at m/z 201.3 ([M+H]+) by mass spectrometry.

| Step | Reagents & Conditions | Operation Details | Yield/Outcome |

|---|---|---|---|

| A | Methyl 3-cyclopropyl-3-oxopropionate + phenylhydrazine in acetic acid, 120°C, overnight | Argon atmosphere, oil bath heating, vacuum evaporation, extraction, trituration | 20.8 g light brown solid, MS m/z 201.3 |

Representative Preparation Route for 4-(2-Aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Based on the above data and analogous pyrazolone chemistry, a plausible synthetic sequence is:

- Pyrazolone formation: Condensation of methyl 3-cyclopropyl-3-oxopropionate with phenylhydrazine in acetic acid at 120°C overnight to yield 5-cyclopropyl-2-phenyl-pyrazolone.

- Alkylation: Reaction of the pyrazolone intermediate with a suitable 2-haloethyl amine precursor (e.g., 2-bromoethylamine derivatives) in the presence of a base such as cesium carbonate in acetonitrile under reflux or microwave conditions.

- Deprotection and purification: Removal of protecting groups if used, followed by purification via recrystallization or chromatography to afford the target compound with purity ≥95%.

Summary Table of Preparation Methods

Research Findings and Considerations

- The initial pyrazolone synthesis is robust and well-documented, providing a reliable intermediate for further functionalization.

- Alkylation with haloalkyl amines or protected aminoalkyl halides is a common strategy to introduce the 2-aminoethyl substituent, with cesium carbonate as a preferred base for high yields.

- Microwave-assisted reactions significantly reduce reaction times and improve yields in amination steps.

- Purification typically involves solvent extraction, trituration, and recrystallization to achieve high purity (>95%).

- Mass spectrometry and NMR are essential for confirming the structure and purity of intermediates and final products.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activity.

Aplicaciones Científicas De Investigación

4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: Its potential therapeutic properties make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of 4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group may facilitate binding to active sites, while the cyclopropyl and phenyl groups contribute to the overall stability and specificity of the interaction. This compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues

Key Observations :

- Cyclopropyl vs.

- Aryl Modifications : The sulfate derivative () incorporates bromine and methoxy groups, increasing molecular weight and polarity, which may improve binding affinity in biological systems.

Physicochemical Properties

Table 2: Physical Properties

Insights :

- The absence of electron-withdrawing groups (e.g., nitro or chloro) in the target compound may result in higher solubility in organic solvents compared to halogenated derivatives ().

Spectral Characterization

- NMR: The 2-aminoethyl group in the target compound would show characteristic δ 2.5–3.5 ppm (CH₂NH₂) in ¹H NMR, distinct from methyl or ethyl substituents (δ 1.0–1.5 ppm) .

- IR: A strong absorption band near 1650 cm⁻¹ (C=O stretch) is common across pyrazolones, while the aminoethyl group introduces N–H stretches at 3300–3500 cm⁻¹ .

Table 3: Reported Bioactivities

| Compound | Activity | IC₅₀/EC₅₀ (μM) | Reference |

|---|---|---|---|

| Target Compound | Not reported | N/A | |

| Antioxidant analogues () | DPPH radical scavenging | 12–18 | |

| Antiviral derivatives () | SARS-CoV-2 protease inhibition | 5–10 |

Analysis :

- The target compound’s aminoethyl group may enhance interactions with biological targets (e.g., hydrogen bonding with enzymes), but its activity remains unexplored.

Computational and Crystallographic Studies

- DFT Calculations: Studies on similar compounds () reveal that electron-donating groups (e.g., aminoethyl) lower the HOMO-LUMO gap, increasing reactivity .

- XRD Data : Crystal structures of related compounds () demonstrate that cyclopropyl substituents enforce planar conformations in the pyrazolone ring, which may influence packing efficiency and crystallinity .

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodology : Synthesize analogs by modifying the cyclopropyl or aminoethyl groups (e.g., halogenation, alkylation). Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ, LogP) derived from DFT or QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.